1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione
Description
Properties
IUPAC Name |
1-(5-trityloxy-2,5-dihydrofuran-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-23-18-19-29(26(31)28-23)24-16-17-25(32-24)33-27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,24-25H,(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXXDQXCWZTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4C=CC(O4)N5C=CC(=O)NC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps:
Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trityloxy Group: The trityloxy group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with a hydroxyl group on the dihydrofuran ring in the presence of a base such as pyridine.
Formation of the Pyrimidinedione Moiety: The pyrimidinedione structure is typically formed through a condensation reaction involving urea and a diketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidinedione moiety to a dihydropyrimidine.
Substitution: Nucleophilic substitution reactions can occur at the trityloxy group, where nucleophiles such as amines or thiols replace the trityloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the dihydrofuran ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Compounds with nucleophiles replacing the trityloxy group.
Scientific Research Applications
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate biochemical pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrimidinedione derivatives, focusing on molecular features, synthetic roles, and applications.
Substituent Variations on the Furan/Pyrimidinedione Core
(a) 1-(2,5-Dihydro-2-furanyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione (CAS 65361-15-1)
- Structure : Retains the dihydrofuran ring but replaces the trityloxy group with a fluorine atom at the 5-position of the pyrimidinedione core.
- Molecular Formula : C8H7FN2O3 (MW: 198.15 g/mol).
- Unlike the hydrophobic trityl group, this compound is more polar, influencing its solubility and bioavailability.
- Applications : Primarily a research chemical for probing fluorinated nucleoside analogs .
(b) FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil)
- Structure: Features a fluorinated arabinofuranosyl sugar linked to a 5-methylpyrimidinedione.
- Molecular Formula : C10H12FN2O5 (MW: 274.21 g/mol).
- Properties : The 2′-fluoro group confers resistance to enzymatic degradation, making it useful in PET imaging for tracking DNA synthesis in cancers .
- Key Difference: The arabinofuranosyl sugar replaces the dihydrofuran ring, and the fluorine is on the sugar rather than the heterocycle.
(c) 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 97614-47-6)
- Structure: Contains a benzoyl-protected arabinofuranosyl sugar with a 2′-fluoro substituent.
- Molecular Formula : C24H21FN2O7 (MW: 468.43 g/mol).
- Properties : Benzoyl groups enhance lipophilicity for membrane permeability, serving as a prodrug intermediate. The fluorine stabilizes the sugar moiety against nucleases.
- Contrast : Unlike the trityl group, benzoyl protection is smaller and cleaved under milder basic conditions .
Functional Group and Application Comparison
*Hypothetical formula based on structural analogy.
Biological Activity
1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione is a compound with significant potential in pharmaceutical applications. Its unique structure allows for various biological activities, particularly in the realm of cancer treatment and other therapeutic areas. This article explores its biological activity based on diverse research findings.
- Molecular Formula : C27H22N2O4
- Molecular Weight : 438.47 g/mol
- CAS Number : [not provided in the search results]
The compound's biological activity is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyrimidinedione moiety suggests potential interactions with kinases and other enzymes critical for cellular proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression, similar to other pyrimidine derivatives which have shown promise in targeting c-Met kinase.
Cytotoxicity Studies
A study conducted on a series of pyrimidine derivatives demonstrated that compounds with structural similarities to this compound exhibited moderate cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent .
Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound could induce late apoptosis in A549 cells and cause cell cycle arrest at the G0/G1 phase. This suggests a dual mechanism where both apoptosis and cell cycle modulation contribute to its cytotoxic effects .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the trityloxy group or the furan moiety could enhance or reduce its efficacy. SAR studies indicate that specific substitutions can significantly impact the potency against target kinases and overall cytotoxicity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione, and how can reaction yields be optimized?
- Methodology : Begin with nucleophilic substitution at the trityl-protected furan moiety, followed by cyclization to form the pyrimidinedione core. Use anhydrous conditions and catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency. Monitor intermediates via TLC and HPLC ( ). Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (stepwise heating from 25°C to 80°C).
- Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant optimizations (refer to split-split plot designs in ).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ a combination of / NMR for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if crystalline) for absolute configuration determination (). Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold).
- Quality Control : Validate reproducibility across multiple batches using statistical process control (SPC) charts ().
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (UV-vis) over 4–8 weeks. Monitor degradation via HPLC and quantify impurities (e.g., de-tritylated byproducts). Store in amber vials under inert gas (N) at –20°C for long-term stability ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Perform comparative assays using standardized cell lines (e.g., HEK293 or HepG2) and control compounds. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity (). Use meta-analysis frameworks to reconcile discrepancies in IC values across studies ().
- Case Study : If conflicting data arise in kinase inhibition assays, re-evaluate assay conditions (ATP concentration, pH) and confirm compound integrity post-assay via LC-MS ( ).
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodology : Adapt the INCHEMBIOL framework () to assess abiotic/biotic degradation pathways. Use -labeled analogs to track mineralization in soil/water systems. Employ LC-MS/MS to quantify metabolites and QSAR (quantitative structure-activity relationship) models to predict ecotoxicity.
- Field-Relevant Design : Simulate real-world conditions (e.g., pH 5–9, microbial consortia) in mesocosm studies to evaluate half-lives and bioaccumulation potential ().
Q. How can structural modifications enhance the compound’s selectivity for a target enzyme?
- Methodology : Use molecular docking (AutoDock Vina) to identify key interactions between the trityloxy-furan moiety and the enzyme’s active site. Synthesize analogs with substituents at the pyrimidinedione C5 position (e.g., halogens, methyl groups) and screen via enzyme kinetics (Km/Vmax analysis) ( ).
- Data Interpretation : Apply free-energy perturbation (FEP) calculations to predict binding affinity changes ().
Data Contradiction & Reproducibility
Q. What steps ensure reproducibility in synthetic protocols across laboratories?
- Methodology : Publish detailed reaction logs (solvent lot numbers, equipment calibration records) and validate via inter-lab ring trials. Use DOE (design of experiments) to identify critical parameters (e.g., stirring rate, reagent stoichiometry) ( ).
- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata sharing ( ).
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
